N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The compound, also known as N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and proteins involved in bacterial quorum sensing .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, some benzothiazole derivatives have been found to inhibit COX, an enzyme involved in inflammation . By inhibiting COX, these compounds can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting COX, it can impact the arachidonic acid pathway, leading to reduced production of prostaglandins, which are key mediators of inflammation . Additionally, benzothiazole derivatives can interfere with bacterial quorum sensing, a communication system that bacteria use to coordinate group behaviors .
Result of Action
The compound’s action can lead to molecular and cellular effects. For instance, by inhibiting COX, it can reduce inflammation at the molecular level . At the cellular level, this can result in decreased leukocyte infiltration and reduced tissue swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with Benzo[d]thiazole: The final step involves coupling the oxadiazole derivative with benzo[d]thiazole-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide: can be compared with other oxadiazole derivatives and benzo[d]thiazole compounds, such as:
Uniqueness
Structural Features: The combination of the oxadiazole and benzo[d]thiazole rings, along with the phenylthio group, imparts unique chemical and biological properties.
Biological Activity: Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(23-17)10-24-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMVGNTLURFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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